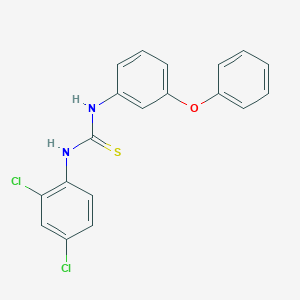
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea, also known as DCPPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPPT is a member of the thiourea family of compounds, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has also been found to bind to the estrogen receptor, which may explain its anti-cancer effects.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to exhibit a range of biochemical and physiological effects in various animal models and cell cultures. For example, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to reduce the production of inflammatory cytokines in human immune cells, which may explain its anti-inflammatory effects. N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has also been found to induce apoptosis (programmed cell death) in cancer cells, which may explain its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea is its relatively low cost and ease of synthesis, which makes it a useful tool for scientific research. However, one limitation of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are many potential future directions for research on N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea. One area of interest is the development of new thiourea derivatives with improved biological activity and selectivity. Another area of interest is the study of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea's potential applications in environmental science, particularly its ability to degrade persistent organic pollutants. Finally, further research is needed to fully understand the mechanism of action of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea and its potential as a therapeutic agent for various diseases.
Synthesis Methods
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenyl isocyanate with 3-phenoxyaniline in the presence of a thiourea catalyst. The resulting product is purified through a series of recrystallization steps to yield pure N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea.
Scientific Research Applications
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including pharmacology, toxicology, and environmental science. In pharmacology, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In toxicology, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been used as a model compound to study the toxicity of other thiourea derivatives. In environmental science, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been studied for its potential to degrade persistent organic pollutants in soil and water.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-13-9-10-18(17(21)11-13)23-19(25)22-14-5-4-8-16(12-14)24-15-6-2-1-3-7-15/h1-12H,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEZEYFNGSIDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=S)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-{4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}-N-methylglycinate](/img/structure/B6010916.png)
![2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_](/img/structure/B6010918.png)
![5-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6010926.png)
![4-[1-hydroxy-2-(4-phenyl-4H-1,2,4-triazol-3-yl)vinyl]-1,3-benzenediol](/img/structure/B6010928.png)
![2-[1-(butylamino)butylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6010936.png)
![N,2-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6010940.png)

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B6010949.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6010958.png)
![1-[4-(3-methoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6010980.png)
![N-({1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6010984.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B6010999.png)
![N-(4-cyanophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6011007.png)